Ciliobrevin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ciliobrevin D is a small molecule inhibitor that specifically targets cytoplasmic dynein, a motor protein involved in various cellular processes such as organelle transport, cell division, and ciliary movement . It is a cell-permeable, reversible, and specific inhibitor of AAA+ ATPase motor cytoplasmic dynein . This compound has been widely used as a tool to study dynein function and its role in cellular activities .

Applications De Recherche Scientifique

Ciliobrevin D has numerous applications in scientific research, including:

Mécanisme D'action

Ciliobrevin D exerts its effects by inhibiting the ATPase activity of cytoplasmic dynein . This inhibition disrupts the motor function of dynein, leading to impaired transport of organelles, disrupted cell division, and altered ciliary movement . The molecular targets of this compound include the ATPase domain of dynein, which is essential for its motor activity . The pathways involved in its mechanism of action include the disruption of microtubule-based transport and signaling pathways dependent on dynein function .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Ciliobrevin D interacts with dynein, a small class of molecular motors that bind to microtubules and walk toward their minus ends . Dyneins are essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . This compound inhibits dynein-dependent microtubule gliding and ATPase activity in vitro .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It disrupts spindle pole focusing and kinetochore-microtubule attachment . It also inhibits Hedgehog (Hh) signaling and primary cilia formation . In neurons, this compound has been shown to inhibit the bidirectional transport of multiple axonal organelles .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the AAA+ ATPase motor cytoplasmic dynein . This disruption of dynein function leads to a variety of downstream effects, including the disruption of spindle pole focusing, cold-stable microtubule formation, kinetochore-microtubule attachment, and melanosome aggregation .

Temporal Effects in Laboratory Settings

This compound’s effects are reversible, with changes detectable within the first 20 minutes of treatment

Transport and Distribution

This compound is known to disrupt the transport and distribution of organelles, signaling complexes, and cytoskeletal elements within cells due to its inhibition of dynein

Subcellular Localization

This compound is known to disrupt the localization of various cellular components, including organelles and signaling complexes, due to its inhibition of dynein

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ciliobrevin D involves multiple steps, starting from commercially available starting materials. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Ciliobrevin D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Substitution reactions can introduce different substituents on the benzoyl dihydroquinazolinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoyl dihydroquinazolinone compounds .

Comparaison Avec Des Composés Similaires

Ciliobrevin D is unique among dynein inhibitors due to its specific and reversible inhibition of AAA+ ATPase motor cytoplasmic dynein . Similar compounds include:

Dynapyrazoles: These are more potent inhibitors of dynein compared to this compound and have distinct modes of inhibition.

This compound stands out due to its specific inhibition of dynein and its utility as a research tool to study dynein function in various cellular processes .

Propriétés

IUPAC Name |

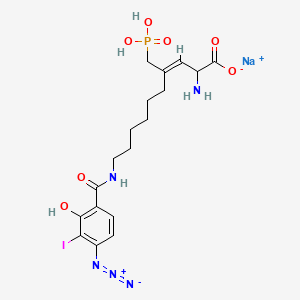

2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJSIEVASHGLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of Ciliobrevin D?

A1: this compound functions by inhibiting the activity of cytoplasmic dynein 1, a microtubule motor protein. [, , , , , , , , ] It achieves this by disrupting the interaction between dynein and its cargo adaptor proteins. []

Q2: What are the downstream effects of this compound treatment in cells?

A2: As a dynein inhibitor, this compound disrupts various cellular processes dependent on dynein-mediated transport. Some observed effects include:

- Inhibition of organelle transport: Both retrograde and anterograde transport of mitochondria, lysosomes, and Golgi-derived vesicles are affected. [, ]

- Disruption of microtubule organization: Treatment can lead to a disorganized microtubule network in cells like Sertoli cells. []

- Impaired axon extension and branching: this compound can reversibly inhibit axon extension and interfere with nerve growth factor (NGF)-induced branching in neurons. []

- Defects in meiotic progression: In oocytes, dynein inhibition disrupts spindle assembly, chromosome alignment, and cortical granule arrangement, ultimately impacting meiotic progression. []

- Altered lysosome trafficking and autophagosome-lysosome fusion: this compound can impair lysosome movement and interaction with autophagosomes, potentially through its effect on dynein-mediated transport. [, ]

Q3: What is the role of dynein in axonal transport, and how does this compound help study this process?

A3: Dynein is the primary motor protein responsible for retrograde axonal transport, moving cargo towards the cell body. [, ] this compound, as a dynein inhibitor, allows researchers to investigate the specific contributions of dynein-mediated transport in axons by observing the consequences of its inhibition. For example, it has been used to study the role of dynein in:

- Cytoskeletal meshwork translocation during axonal elongation: Inhibiting dynein with this compound revealed its role in pushing the cytoskeletal meshwork forward, contributing to axon growth. []

- Maintaining the localization of MAP2 in developing neurons: Dynein, inhibited by this compound, was shown to be involved in the transport of the dendritic marker MAP2, highlighting its importance for neuronal morphology. []

Q4: How does this compound affect the Hedgehog signaling pathway?

A4: this compound treatment can affect the Hedgehog signaling pathway, which is crucial for various developmental and physiological processes. Research on epididymal epithelial cells demonstrated that this compound treatment led to a decrease in primary cilia length and a subsequent reduction in the expression of Hedgehog signaling target genes. [] This suggests that dynein activity is important for proper Hedgehog signaling, potentially by influencing cilia structure and function.

Q5: this compound appears to have applications in studying various diseases. Can you elaborate on some examples?

A5: Due to its ability to disrupt dynein function, this compound has emerged as a valuable tool in disease models, particularly those involving neurodegeneration, cancer, and other conditions where dynein-mediated transport is implicated:

- Neurological Disorders: Research suggests a potential link between impaired dynein function and neurodegenerative diseases. [, ] this compound's ability to inhibit dynein allows researchers to explore this link and investigate potential therapeutic strategies.

- Cancer: Studies utilize this compound to investigate the role of dynein in cancer cell migration and invasion, especially in confined environments. [] Understanding how this compound affects these processes could contribute to developing novel cancer therapies.

- Hypertension: Research has shown that this compound can improve β2-adrenoceptor-mediated vasodilatation in arteries from hypertensive rats, potentially by influencing the trafficking of ion channels involved in vascular tone. [] This highlights the potential of targeting dynein for therapeutic benefit in cardiovascular diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

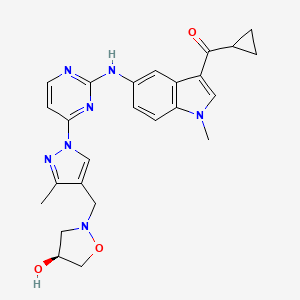

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)